

A Comparative Analysis of NVP-DPP728 and Vildagliptin Binding Kinetics to DPP-4

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Compound of Interest

Compound Name: NVP-DPP728 dihydrochloride

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This guide provides a detailed comparison of the binding kinetics of two dipeptidyl peptidase-4 (DPP-4) inhibitors: NVP-DPP728 and vildagliptin. The data presented is compiled from published studies to offer an objective overview of their interaction with the DPP-4 enzyme, a key target in the management of type 2 diabetes.

Executive Summary

Both NVP-DPP728 and vildagliptin are potent inhibitors of the DPP-4 enzyme. NVP-DPP728 is characterized as a slow-binding inhibitor. Vildagliptin also exhibits slow, tight-binding properties with a very slow dissociation rate. While a direct head-to-head comparison under identical experimental conditions is not available in the cited literature, the existing data provides valuable insights into their respective binding characteristics.

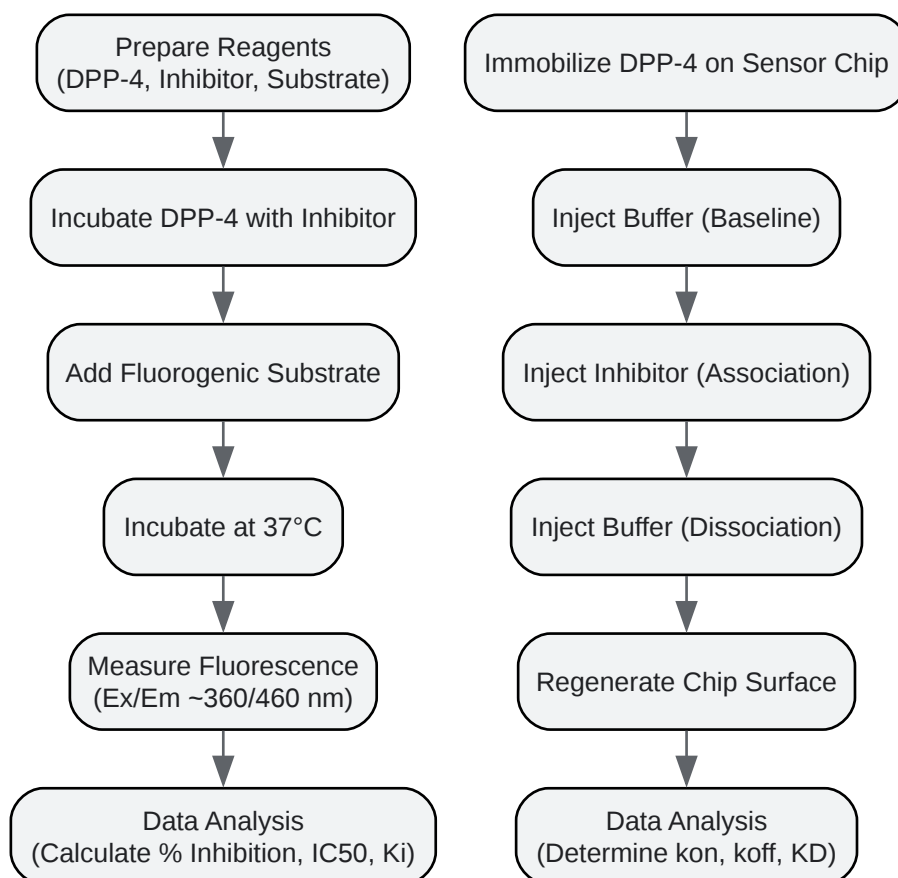
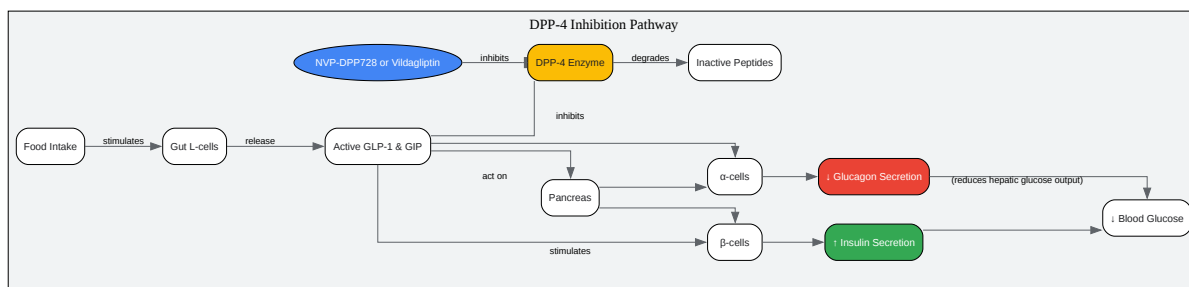
Quantitative Binding Kinetics

The following table summarizes the available quantitative data for the binding of NVP-DPP728 and vildagliptin to the DPP-4 enzyme. It is important to note that the data for each compound were obtained from separate studies, and therefore, direct comparison should be made with caution.

Parameter	NVP-DPP728	Vildagliptin
Inhibition Constant (Ki)	11 nM[1]	-
Association Rate (kon)	$1.3 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$ [1]	$7.1 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$ [2]
Dissociation Rate (koff)	$1.3 \times 10^{-3} \text{ s}^{-1}$ [1]	$1.8 \times 10^{-4} \text{ s}^{-1}$ [2]
Dissociation Constant (Kd)	12 nM[1]	2.5 nM[2]
Dissociation Half-life (t1/2)	~10 minutes[1]	-
Binding Characteristics	Slow-binding, reversible[1]	Slow, tight-binding[2]

Mechanism of Action: DPP-4 Inhibition

Both NVP-DPP728 and vildagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme.[3][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[3][4] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP.[3][6] This leads to enhanced glucose-dependent insulin secretion from pancreatic β -cells and suppression of glucagon release from pancreatic α -cells, ultimately resulting in improved glycemic control.[3][6][7]



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